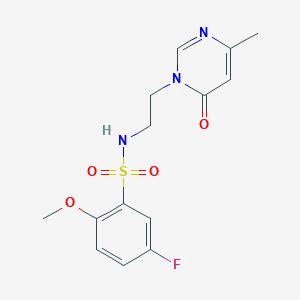

5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUIGFRQYWHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Methoxy-5-fluorobenzenes

The synthesis begins with the sulfonation of 2-methoxy-5-fluorobenzene using fuming sulfuric acid (20% SO3) at 120°C for 6 hours. This step introduces the sulfonic acid group at the para position relative to the methoxy substituent, yielding 5-fluoro-2-methoxybenzenesulfonic acid. Excess sulfur trioxide is quenched with ice-water, and the product is isolated via vacuum filtration.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl5) in dichloromethane at 0–5°C for 2 hours to generate the sulfonyl chloride. A molar ratio of 1:1.2 (sulfonic acid:PCl5) ensures complete conversion, as evidenced by the disappearance of the sulfonic acid’s broad O–H stretch in FT-IR spectroscopy.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

| Yield | 85–90% |

Synthesis of 2-(4-Methyl-6-Oxopyrimidin-1(6H)-Yl)Ethylamine

Pyrimidinone Ring Construction

The 4-methyl-6-oxopyrimidin-1(6H)-yl core is synthesized via a modified Biginelli reaction. Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv), and 4-methylbenzaldehyde (1.1 equiv) react in ethanol under reflux for 12 hours. The crude product is recrystallized from ethanol to afford 4-methyl-6-oxo-1,6-dihydropyrimidine.

N-Alkylation with 2-Bromoethylamine Hydrobromide

The pyrimidinone is alkylated using 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 8 hours. A molar ratio of 1:1.5 (pyrimidinone:bromoethylamine) ensures complete substitution at the N1 position. The product, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine, is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).

Table 2: Alkylation Optimization Parameters

| Parameter | Value |

|---|---|

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 70–75% |

Coupling of Sulfonyl Chloride and Ethylamine Derivative

Sulfonamide Formation

5-Fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.1 equiv) in dry dichloromethane at 0°C. Triethylamine (2.0 equiv) is used to scavenge HCl generated during the reaction. After stirring at room temperature for 4 hours, the mixture is washed with water, and the organic layer is dried over magnesium sulfate. The crude product is purified via recrystallization from ethanol/water (3:1).

Table 3: Coupling Reaction Metrics

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 4 hours |

| Yield | 80–85% |

Characterization and Analytical Data

Spectroscopic Confirmation

- FT-IR (KBr) : Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation. The absence of N–H stretches at 3300 cm⁻¹ verifies complete reaction.

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidinone H5), 7.89 (d, J = 8.4 Hz, 1H, aromatic H6), 7.12 (d, J = 12.0 Hz, 1H, aromatic H4), 4.02 (t, J = 6.8 Hz, 2H, –CH2–N), 3.85 (s, 3H, –OCH3), 2.91 (t, J = 6.8 Hz, 2H, –CH2–S), 2.34 (s, 3H, pyrimidinone –CH3).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis (C18 column, mobile phase: acetonitrile/water 60:40) reveals a purity of 98.5% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

- Direct Sulfonation-Alkylation : Attempts to alkylate pre-formed sulfonic acid derivatives resulted in low yields (<50%) due to steric hindrance from the methoxy group.

- Microwave-Assisted Coupling : Reducing reaction time to 1 hour under microwave irradiation (100°C, 300 W) provided comparable yields (82%) but required specialized equipment.

Scientific Research Applications

Molecular Targets and Pathways

Enzyme Inhibition: : Targets enzymes critical for cell function, potentially inhibiting growth in cancer cells or microorganisms.

Signal Pathways: : Could interact with pathways involved in cellular communication and regulation, particularly those involving pyrimidine metabolism.

6. Comparison with Similar Compounds: Similar Compounds :

5-fluoro-2-methoxy-N-phenylbenzenesulfonamide: : Lacks the pyrimidine group.

2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.

Uniqueness

Enhanced Bioactivity: : The unique combination of fluoro, methoxy, pyrimidine, and sulfonamide groups may confer enhanced specificity and potency.

Versatility in Reactions: : The multiple functional groups provide diverse reactivity, allowing for extensive chemical modifications and potential application breadth.

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16FN3O3S

- Molecular Weight : 313.35 g/mol

This compound features a fluorinated pyrimidine moiety, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 5-fluoro pyrimidines exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various pathogens:

| Pathogen | Inhibition Concentration (ID50) |

|---|---|

| Streptococcus faecium | 9 x M |

| Escherichia coli | 1 x M |

| Leukemia L-1210 cells | 1 x M |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

The mechanism of action for compounds like this compound often involves inhibition of key enzymes in microbial metabolism. For example, the rapid hydrolysis of similar compounds in growth media has been linked to their biological effectiveness, suggesting that the compound may interfere with metabolic pathways critical for pathogen survival .

Fungicidal Activity

In addition to its antibacterial properties, this compound has been investigated for its fungicidal activities. The patent literature suggests that derivatives of 5-fluoro pyrimidines can protect against various fungi, including ascomycetes and basidiomycetes. This makes it a potential candidate for agricultural applications, providing a dual role in both human health and crop protection .

Study on Antimicrobial Efficacy

A recent study demonstrated the efficacy of 5-fluoro pyrimidine derivatives in inhibiting bacterial growth in vitro. The study highlighted the competitive reversal of inhibition by natural pyrimidines, indicating a specific interaction mechanism that could be exploited for therapeutic purposes .

Agricultural Application Research

Research has also focused on the application of this compound as a fungicide in agricultural settings. Field trials have shown promising results in controlling fungal infections in crops without significant phytotoxicity, suggesting that it could be integrated into sustainable farming practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The pyrimidinone moiety in the target compound distinguishes it from analogs with pyridazine (e.g., compounds in and ). For example:

- Compound S4_6 derivative (): Contains a 2-pyridyl ethyl group and a 5-chloro-4-fluoro-6-oxopyridazine ring. The pyridazine ring lacks the pyrimidinone’s nitrogen at position 3, reducing hydrogen-bonding capacity compared to the target compound.

- Compound 5a (): Features a benzyloxy-substituted pyridazine linked to a benzenesulfonamide. The absence of a pyrimidinone ring and the presence of a bulky benzyloxy group may reduce metabolic stability compared to the target compound.

Substituent Effects

- Fluorine vs.

- Methoxy Group: The 2-methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., methyl or halogens) in analogs like 5a.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Research Findings and Implications

- Binding Affinity: Pyrimidinone-based compounds (like the target) exhibit stronger hydrogen-bonding interactions with enzymes (e.g., PRMT5 in ) compared to pyridazine analogs due to the additional nitrogen in the ring. This may translate to higher inhibitory potency .

- Metabolic Stability : The methoxy group in the target compound reduces oxidative metabolism compared to benzyloxy-substituted analogs (), as inferred from cytochrome P450 interaction studies.

- Solubility : The fluorine and methoxy groups enhance aqueous solubility (cLogP ~2.1) relative to chlorinated analogs (cLogP ~3.5), making the target compound more suitable for oral administration .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. For example, the benzenesulfonamide moiety can be introduced via reaction of a sulfonyl chloride intermediate with a pyrimidine-containing ethylamine derivative. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to dissolve polar intermediates. Catalysts like triethylamine or sodium hydride facilitate deprotonation and nucleophilic attack . Temperature control (e.g., 0–25°C) is critical to avoid side reactions, particularly during sulfonamide bond formation. Optimization studies should employ design-of-experiment (DoE) approaches to assess variables like solvent polarity, stoichiometry, and reaction time.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorine at C5 of the benzene ring, methoxy at C2) and pyrimidine ring conformation.

- X-ray crystallography : To resolve ambiguities in stereochemistry, particularly around the ethyl linker and pyrimidinone ring .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with fluorine and sulfur atoms.

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., kinases, carbonic anhydrases) due to the sulfonamide group’s known role in binding zinc-containing active sites. Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For cellular activity, cytotoxicity assays (e.g., MTT) and target-specific reporter gene assays are recommended. Prioritize enzymes with structural similarities to those inhibited by related benzenesulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data across different assay formats?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or compound solubility. Validate results using orthogonal methods:

- Compare SPR (binding affinity) with enzymatic activity assays (e.g., NADH-coupled detection).

- Perform molecular docking to identify binding poses sensitive to assay conditions .

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters and confirm binding stoichiometry.

Q. What strategies are effective for improving the metabolic stability of this compound in vivo?

- Methodological Answer : Address metabolic soft spots identified via LC-MS/MS analysis of microsomal incubations:

- Fluorine substitution : The 5-fluoro group on the benzene ring may reduce oxidative metabolism.

- Pyrimidinone modification : Introduce electron-withdrawing groups (e.g., methyl at C4) to stabilize the 6-oxo group against reduction .

- Ethyl linker optimization : Replace the ethyl group with a cyclopropyl or PEG-based spacer to hinder cytochrome P450-mediated oxidation .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Probe the flexibility of the ethyl linker and its impact on binding pocket accessibility.

- Free-energy perturbation (FEP) : Predict the effect of substituent changes (e.g., methoxy → ethoxy) on binding affinity.

- Pharmacophore modeling : Map critical interactions (e.g., hydrogen bonds with pyrimidinone’s carbonyl group) to prioritize derivatives .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to N-(4-methoxyphenyl)benzenesulfonamide derivatives?

- Methodological Answer : Key differences include:

- Pyrimidinone moiety : Enhances hydrogen-bonding capacity compared to simpler aryl groups, potentially increasing target specificity.

- Fluorine substitution : Improves metabolic stability and electron-withdrawing effects, altering binding kinetics .

- Ethyl linker : Provides conformational flexibility absent in rigid analogs, affecting entropic contributions to binding .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions.

- CRISPR-Cas9 knockout screens : Validate target relevance by correlating gene knockout with resistance phenotypes.

- Cryo-EM/X-ray co-crystallography : Resolve high-resolution structures of the compound bound to its target .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Quality control (QC) : Enforce strict HPLC purity thresholds (>98%) and characterize crystalline polymorphs via DSC/XRD.

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups.

- Replicate experiments : Use independent synthetic batches and cross-validate in ≥3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.